molecular formula C11H16ClN3OS B4438223 N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B4438223
M. Wt: 273.78 g/mol
InChI Key: YGHHNHCGACGEAG-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

N-butan-2-yl-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-4-7(3)14-10(16)9-8(12)6-13-11(15-9)17-5-2/h6-7H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHHNHCGACGEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NC(=NC=C1Cl)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo various chemical transformations such as chlorination, alkylation, and amide formation.

    Alkylation: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with butan-2-amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the carboxamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dechlorinated products

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid

Uniqueness

N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to the specific combination of functional groups and their positions on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Reactant of Route 2
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N-(butan-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

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